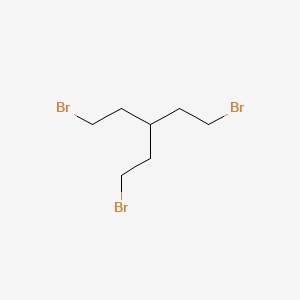

Pentane, 1,5-dibromo-3-(2-bromoethyl)-

Description

Historical Context and Evolution of Research in Polybrominated Hydrocarbons

The study of organobromine compounds has a rich history, dating back to the 19th century with the discovery of bromine itself. Initially, research focused on simple brominated molecules, but as synthetic methodologies evolved, so too did the complexity of the polybrominated hydrocarbons that could be synthesized. The 20th century saw a surge in the industrial production of polybrominated compounds, particularly as flame retardants, such as polybrominated diphenyl ethers (PBDEs). While these compounds demonstrated the utility of polybromination, they also brought to light the environmental persistence and potential toxicity of certain classes of organobromine compounds.

This increased scrutiny led to a shift in research focus towards more complex and precisely functionalized polybrominated alkanes. Scientists began to explore the synthesis of these molecules not for broad industrial applications, but for their potential as highly specific building blocks in the construction of intricate molecular architectures. The development of new synthetic techniques allowed for greater control over the placement of bromine atoms on an alkane scaffold, paving the way for the creation of molecules like 1,5-dibromo-3-(2-bromoethyl)-pentane. The evolution of research in this area reflects a broader trend in organic chemistry: a move away from bulk chemical production and towards the design and synthesis of molecules with specific, targeted functions.

Theoretical Frameworks for Alkane Functionalization

The synthesis of a complex molecule such as 1,5-dibromo-3-(2-bromoethyl)-pentane relies on a deep understanding of the theoretical frameworks governing alkane functionalization. Alkanes are typically the least reactive class of hydrocarbons, making the selective introduction of functional groups a significant chemical challenge. Two primary theoretical frameworks are central to the synthesis of polybrominated alkanes: free-radical halogenation and nucleophilic substitution.

Free-Radical Halogenation: This is a cornerstone of alkane functionalization. The mechanism proceeds through a chain reaction involving three key steps:

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by heat or UV light to generate two halogen radicals.

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane, creating an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide and a new halogen radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine.

The regioselectivity of free-radical bromination is a key consideration. Bromination is significantly more selective than chlorination, favoring the substitution of hydrogen atoms at more substituted carbon atoms (tertiary > secondary > primary). This selectivity is attributed to the relative stability of the intermediate alkyl radicals.

Nucleophilic Substitution: This class of reactions is fundamental to interconverting functional groups. In the context of synthesizing polybrominated alkanes, nucleophilic substitution reactions (SN1 and SN2) are often employed to introduce bromine atoms by displacing other leaving groups, such as hydroxyl or tosylate groups.

SN2 Mechanism: This is a one-step process where a nucleophile attacks the carbon atom and displaces the leaving group simultaneously. The reaction proceeds with an inversion of stereochemistry at the carbon center.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the carbocation. This mechanism is favored for substrates that can form stable carbocations.

The choice of synthetic route to a molecule like 1,5-dibromo-3-(2-bromoethyl)-pentane will depend on the desired regiochemistry and stereochemistry, with chemists carefully selecting reagents and reaction conditions to control the outcome based on these theoretical principles.

Significance of 1,5-Dibromo-3-(2-bromoethyl)-pentane in Contemporary Chemical Research

While extensive, detailed research findings on the specific applications of 1,5-dibromo-3-(2-bromoethyl)-pentane are not widely documented in publicly available literature, its significance in contemporary chemical research can be inferred from its molecular structure and the known reactivity of similar polybrominated compounds. smolecule.com The strategic placement of three primary bromo substituents on a pentane (B18724) framework makes it a highly versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. smolecule.comnih.gov

The presence of multiple reactive sites allows for a variety of synthetic transformations. Each of the three bromine atoms can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups. This multi-functionality is particularly valuable in the construction of carbocyclic and heterocyclic ring systems. For instance, intramolecular cyclization reactions can be envisioned where different nucleophiles are introduced to form five- or six-membered rings, which are common motifs in pharmaceuticals and other biologically active molecules.

Research on related 3-substituted 1,5-dibromopentanes has shown their utility as precursors to six-membered heterocycles like piperidines and thianes, which are important structural elements in liquid crystals and compounds with potential therapeutic applications. nih.govnih.gov By analogy, 1,5-dibromo-3-(2-bromoethyl)-pentane offers the potential to create even more complex, bicyclic, or spirocyclic structures due to the additional bromoethyl arm.

Furthermore, this compound can serve as a valuable research tool for studying reaction mechanisms involving polyhalogenated alkanes. smolecule.com Its unique structure allows for the investigation of regioselectivity and stereoselectivity in a variety of chemical transformations. The potential for this compound to be used in the synthesis of novel polymers or materials, where the bromine atoms could be substituted to create cross-linked networks, also represents an area of possible research interest.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| Pentane, 1,5-dibromo-3-(2-bromoethyl)- | 1,5-Dibromo-3-(2-bromoethyl)pentane | C₇H₁₃Br₃ | 53378-77-1 |

| Bromine | Br₂ | 7726-95-6 | |

| Piperidine | Azinane | C₅H₁₁N | 110-89-4 |

| Thiane | Tetrahydro-2H-thiopyran | C₅H₁₀S | 1613-51-0 |

Interactive Data Table: Properties of Pentane, 1,5-dibromo-3-(2-bromoethyl)-

| Property | Value |

| Molecular Formula | C₇H₁₃Br₃ |

| Molecular Weight | 336.89 g/mol |

| CAS Number | 53378-77-1 |

| IUPAC Name | 1,5-dibromo-3-(2-bromoethyl)pentane |

| Canonical SMILES | C(CBr)C(CCBr)CCBr |

| InChI Key | MZFVEENPTCOWBE-UHFFFAOYSA-N |

Properties

CAS No. |

53378-77-1 |

|---|---|

Molecular Formula |

C7H13Br3 |

Molecular Weight |

336.89 g/mol |

IUPAC Name |

1,5-dibromo-3-(2-bromoethyl)pentane |

InChI |

InChI=1S/C7H13Br3/c8-4-1-7(2-5-9)3-6-10/h7H,1-6H2 |

InChI Key |

MZFVEENPTCOWBE-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C(CCBr)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1,5 Dibromo 3 2 Bromoethyl Pentane

Direct Halogenation Processes and Their Mechanistic Considerations

Direct halogenation of a suitable hydrocarbon precursor represents the most straightforward conceptual approach to 1,5-dibromo-3-(2-bromoethyl)pentane. Free-radical bromination of an appropriately substituted pentane (B18724), such as 3-ethylpentane, using reagents like elemental bromine (Br₂) under UV irradiation or thermal conditions, is a common method for introducing bromine atoms onto an alkane backbone. libretexts.orggeeksforgeeks.org

The mechanism of free-radical halogenation proceeds through a well-established chain reaction involving three key stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This step is typically initiated by heat or UV light.

Propagation: A bromine radical then abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical subsequently reacts with a molecule of Br₂ to yield the brominated alkane and another bromine radical, which continues the chain.

Termination: The chain reaction is terminated by the combination of any two radical species.

The regioselectivity of free-radical bromination is a critical consideration. Bromination is generally more selective than chlorination, favoring the substitution of hydrogen atoms at more substituted carbon atoms (tertiary > secondary > primary). smolecule.com However, in a precursor like 3-ethylpentane, all secondary hydrogens are electronically similar, which could lead to a mixture of brominated products, making the isolation of the desired 1,5-dibromo-3-(2-bromoethyl)pentane challenging.

A plausible precursor for a more controlled direct halogenation would be 3-(2-bromoethyl)-1,5-pentanediol. The hydroxyl groups could be simultaneously substituted by bromide using reagents like phosphorus tribromide (PBr₃) or a concentrated hydrobromic acid (HBr) solution. smolecule.com This approach, however, falls under multi-step synthesis, which will be discussed later.

Alkylation-Based Synthetic Routes

Alkylation strategies offer a more controlled method for constructing the carbon skeleton of 1,5-dibromo-3-(2-bromoethyl)pentane prior to the introduction of the bromine atoms. A prominent example of such a strategy is the malonic ester synthesis. libretexts.orgscribd.com This method allows for the sequential addition of alkyl groups to diethyl malonate, providing a versatile route to substituted carboxylic acids, which can be further transformed.

A potential retrosynthetic analysis for 1,5-dibromo-3-(2-bromoethyl)pentane using a malonic ester synthesis approach is as follows: The target molecule can be envisioned as being derived from a central quaternary carbon. A plausible synthetic route could involve the dialkylation of diethyl malonate with a suitable bromo-functionalized electrophile.

For instance, the synthesis could commence with the alkylation of diethyl malonate with two equivalents of a three-carbon synthon containing a terminal bromide and a protected hydroxyl group. Subsequent deprotection and bromination of the hydroxyl groups would lead to the desired product. A more direct, albeit challenging, approach would be the dialkylation of a malonate derivative with 1,2-dibromoethane. However, controlling the reactivity to achieve the desired trisubstituted product would be difficult.

A more practical alkylation approach would involve the synthesis of 3-(2-hydroxyethyl)pentane-1,5-diol (B8765406) as a key intermediate. This triol could be synthesized via the alkylation of a suitable precursor. For example, the reaction of the enolate of diethyl malonate with two equivalents of an appropriate electrophile, followed by reduction, could yield the desired carbon skeleton.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) |

| 1 | Michael addition | Diethyl malonate, Acrylonitrile, NaOEt/EtOH | Diethyl 2-(2-cyanoethyl)malonate | 80-90 |

| 2 | Reduction | LiAlH₄ / THF | 2-(3-aminopropyl)propane-1,3-diol | 70-80 |

| 3 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O | 2-(3-hydroxypropyl)propane-1,3-diol | 50-60 |

| 4 | Bromination | PBr₃ or HBr | 1,5-dibromo-3-(2-bromoethyl)pentane | 60-70 |

Note: This is a hypothetical pathway and yields are estimated based on similar transformations.

Multi-Step Synthetic Strategies and Optimization Studies

Due to the complexity of the target molecule, multi-step synthetic strategies are likely the most viable approach for its preparation in a pure form. A key strategy involves the synthesis of a precursor molecule containing the desired carbon skeleton with functional groups that can be readily converted to bromides. As identified, 3-(2-hydroxyethyl)pentane-1,5-diol (CAS 53378-75-9) is an ideal precursor. chemsrc.com

The synthesis of this triol can be achieved through various routes. One reported method involves the preparation of 3-substituted-1,5-pentanediols. nih.govorgsyn.org A general approach starts from the Knoevenagel condensation of an aldehyde with diethyl malonate, followed by Michael addition and subsequent reduction of the ester and nitrile functionalities.

Once the key intermediate, 3-(2-hydroxyethyl)pentane-1,5-diol, is obtained, the final step is the simultaneous bromination of the three hydroxyl groups. This transformation can be achieved using various brominating agents.

| Reagent | Conditions | Advantages | Disadvantages |

| HBr (conc.) | Reflux | Readily available, cost-effective | Strong acid can cause side reactions (e.g., elimination) |

| PBr₃ | 0 °C to reflux, often in a solvent like pyridine (B92270) or Et₂O | Milder conditions, good for primary and secondary alcohols | Stoichiometric amounts of phosphorus waste |

| CBr₄ / PPh₃ | Appel reaction conditions | Mild, good for sensitive substrates | Stoichiometric triphenylphosphine (B44618) oxide byproduct can be difficult to remove |

Optimization of this bromination step would involve screening different reagents, solvents, temperatures, and reaction times to maximize the yield and purity of 1,5-dibromo-3-(2-bromoethyl)pentane while minimizing the formation of byproducts such as ethers or elimination products.

Catalytic Systems in the Synthesis of Highly Brominated Compounds

The use of catalytic systems in bromination reactions can offer advantages in terms of selectivity, efficiency, and sustainability. While direct catalytic bromination of the parent alkane to achieve the desired trisubstituted product with high selectivity is challenging, catalytic methods can be employed in various steps of a multi-step synthesis.

For the conversion of the precursor triol to the target tribromide, catalytic methods for alcohol bromination are available. For instance, the use of a catalytic amount of a bromide source in conjunction with an activating agent can facilitate the transformation.

Furthermore, catalytic methods for C-H bond functionalization are an active area of research. While not yet reported for this specific molecule, the development of catalysts that could selectively activate and brominate specific C-H bonds in a complex alkane could provide a more direct and efficient synthetic route in the future. For example, manganese- and ruthenium-based catalysts have shown promise in the selective bromination of alkanes. rsc.orgresearchgate.net

Chemo- and Regioselective Synthetic Investigations

Chemo- and regioselectivity are paramount in the synthesis of a molecule with multiple reactive sites like 1,5-dibromo-3-(2-bromoethyl)pentane.

In a direct halogenation approach on a hydrocarbon precursor, achieving the desired regioselectivity is a major hurdle. The statistical distribution of bromination at various secondary positions would likely lead to a complex mixture of isomers that would be difficult to separate.

In multi-step syntheses , chemo- and regioselectivity are addressed by the strategic introduction of functional groups. For instance, in the synthesis of the precursor 3-(2-hydroxyethyl)pentane-1,5-diol, the malonic ester synthesis provides a high degree of control over the formation of the carbon skeleton. The subsequent bromination of the triol is a chemoselective transformation, targeting the hydroxyl groups.

Investigations into directing groups for C-H halogenation could offer a future pathway to control the regioselectivity of direct bromination. rsc.org A strategically placed directing group on a pentane derivative could guide the bromination to the desired 1, 5, and the terminal position of the ethyl substituent.

Development of Novel Synthetic Techniques and Process Intensification

The development of novel synthetic techniques and the application of process intensification can lead to more efficient, safer, and scalable syntheses of highly brominated compounds.

Flow chemistry offers significant advantages for halogenation reactions, which are often highly exothermic and can involve hazardous reagents like bromine. nih.gov Performing the bromination of 3-(2-hydroxyethyl)pentane-1,5-diol in a continuous flow reactor would allow for precise control of reaction temperature, stoichiometry, and residence time, leading to improved safety, higher yields, and better product purity.

Photochemical methods are also relevant, particularly for initiating free-radical brominations. The use of LED light sources in photochemical reactors can provide energy-efficient and controlled initiation of the radical chain process.

Furthermore, the development of solid-supported reagents and catalysts could simplify the purification process by allowing for easy separation of the reagents and byproducts from the reaction mixture. For example, using a polymer-supported phosphine (B1218219) in an Appel-type reaction would facilitate the removal of the phosphine oxide byproduct.

Reactivity and Reaction Mechanisms of 1,5 Dibromo 3 2 Bromoethyl Pentane

Nucleophilic Substitution Reactions

The carbon-bromine bonds in 1,5-dibromo-3-(2-bromoethyl)pentane are polar, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. Both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms are possible, with the reaction pathway being dependent on the structure of the substrate and the reaction conditions.

The primary bromine atoms at the 1 and 5 positions are sterically less hindered and are thus more susceptible to SN2 reactions with a variety of nucleophiles. ucsb.edu In contrast, the secondary bromine on the ethyl group is more sterically hindered, which can slow the rate of SN2 reactions. However, this secondary position could potentially undergo SN1 reactions if a stable carbocation can be formed. ucsb.edu

A range of nucleophiles can be employed to displace the bromide ions, leading to the formation of a variety of functionalized products. These include:

Hydroxide ions (OH⁻) : In aqueous alkaline solutions, hydrolysis can occur to replace the bromine atoms with hydroxyl groups, forming the corresponding triol. This reaction typically proceeds via an SN2 mechanism at the primary positions.

Cyanide ions (CN⁻) : Reaction with cyanide salts, often in a polar aprotic solvent like dimethylformamide (DMF), can introduce cyano groups. This reaction is a powerful tool for carbon chain extension.

Ammonia (B1221849) (NH₃) : Ammonolysis, carried out with ammonia in a solvent like ethanol (B145695) at elevated temperatures, can lead to the formation of a triamine through the stepwise substitution of the bromine atoms. doubtnut.com

The general reactivity pattern in SN2 reactions for this compound is expected to be: primary C-Br > secondary C-Br, primarily due to steric effects.

| Nucleophile | Reagent Example | Typical Conditions | Product Type | Predominant Mechanism at Primary Centers |

|---|---|---|---|---|

| Hydroxide | Aqueous NaOH | 60°C | Triol | SN2 |

| Cyanide | KCN in DMF | 100°C | Trinitrile | SN2 |

| Ammonia | NH₃ in ethanol | 80°C | Triamine | SN2 |

The kinetics of nucleophilic substitution reactions of 1,5-dibromo-3-(2-bromoethyl)pentane are expected to be complex due to the presence of multiple reaction sites. For SN2 reactions, the rate would be dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). In contrast, if SN1 pathways are involved, the rate would be dependent only on the concentration of the substrate (first-order kinetics), as the rate-determining step is the formation of a carbocation. ssrn.com

Polar aprotic solvents, which solvate the cation but not the nucleophile, generally favor SN2 reactions by enhancing the nucleophilicity of the attacking species. Polar protic solvents, on the other hand, can stabilize the carbocation intermediate, thus favoring SN1 reactions.

For 1,5-dibromo-3-(2-bromoethyl)pentane, it is likely that under conditions favoring SN2 reactions, the primary bromides will react more rapidly. Under conditions that could promote SN1 reactions (e.g., with a weak nucleophile in a polar protic solvent), the secondary bromide might become more reactive due to the relative stability of a secondary carbocation compared to a primary one. However, the possibility of carbocation rearrangements should also be considered in such cases.

Elimination Reactions and Olefin Formation

When treated with a strong base, 1,5-dibromo-3-(2-bromoethyl)pentane can undergo elimination reactions (dehydrobromination) to form alkenes. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism, which is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. ck12.org

The regioselectivity of the elimination reaction is an important consideration. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. However, with a sterically hindered base, the Hofmann product (the less substituted alkene) may be favored due to the base preferentially abstracting the more accessible proton.

In the case of 1,5-dibromo-3-(2-bromoethyl)pentane, there are multiple possibilities for elimination:

Elimination involving the primary bromides would lead to terminal alkenes.

Elimination involving the secondary bromide on the ethyl group would result in a vinyl group at the 3-position.

Research on similar polybrominated systems suggests that debromination often occurs sequentially, with the most labile bromine atoms being eliminated first. ucsb.edu For this compound, the primary bromides are generally more reactive towards E2 elimination due to lower steric hindrance. ucsb.edu With a bulky base like potassium tert-butoxide (KOtBu), elimination at the ethyl group to form 1,5-dibromo-3-vinylpentane has been reported as the major product. doubtnut.com Consecutive eliminations can also occur, leading to the formation of dienes or alkynes. doubtnut.com

| Base | Typical Conditions | Major Product | Minor Product(s) | Governing Principle |

|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | t-BuOH, reflux | 1,5-dibromo-3-vinylpentane | 1-penten-5-yne | Steric hindrance of the base |

| Sodium ethoxide (NaOEt) | Ethanol, heat | More substituted alkenes (internal) | Less substituted alkenes (terminal) | Zaitsev's Rule |

Radical Reactions and Their Synthetic Utility

The carbon-bromine bonds in 1,5-dibromo-3-(2-bromoethyl)pentane can undergo homolytic cleavage to generate carbon-centered radicals. This can be initiated by heat, light, or a radical initiator. These radical intermediates can then participate in a variety of synthetic transformations.

The generation of a radical at one of the carbon atoms bearing a bromine allows for the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often carried out in the presence of a radical trap or another reactive species. A common method for generating alkyl radicals from alkyl bromides is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts a bromine atom from the substrate to form an alkyl radical.

This alkyl radical can then react with an alkene or alkyne to form a new C-C bond, followed by abstraction of a hydrogen atom from another molecule of Bu₃SnH to propagate the radical chain.

The presence of multiple bromine atoms in 1,5-dibromo-3-(2-bromoethyl)pentane makes it a prime candidate for cascade or tandem radical reactions. In such a process, an initial radical formation at one site can trigger a series of intramolecular cyclizations or rearrangements before the radical is quenched.

A particularly relevant application of this is the synthesis of bicyclic systems. For example, the radical generated at one of the primary carbons could undergo an intramolecular cyclization by attacking one of the other carbon-bromine bonds or a suitably placed double bond (if one were present or formed in situ). The structure of 1,5-dibromo-3-(2-bromoethyl)pentane is well-suited for the formation of the bicyclo[3.3.1]nonane skeleton through a tandem radical cyclization. This would involve the initial formation of a radical, followed by two consecutive intramolecular cyclization events. Such tandem cyclizations are powerful methods for the rapid construction of complex molecular architectures from acyclic precursors. savemyexams.comresearchgate.net

While specific studies on the radical cascade reactions of 1,5-dibromo-3-(2-bromoethyl)pentane are not extensively documented in the readily available literature, the principles of radical chemistry suggest that it would be a viable substrate for such transformations, potentially leading to a variety of complex carbocyclic and heterocyclic systems.

Remote Difunctionalization Strategies

Remote difunctionalization involves the concurrent or sequential reaction of two different functional groups that are spatially separated within a molecule. For a substrate like Pentane (B18724), 1,5-dibromo-3-(2-bromoethyl)-, this could theoretically involve the selective transformation of two of the three bromo groups. Strategies often rely on radical translocation processes or long-range electronic effects. There is, however, a lack of specific studies detailing remote difunctionalization strategies employing this particular tribromide.

Cyclization Reactions and Ring-Closure Strategies

The arrangement of three bromoethyl arms around a central carbon atom makes Pentane, 1,5-dibromo-3-(2-bromoethyl)- a potential precursor for the synthesis of cyclic compounds. Intramolecular reactions could lead to the formation of both carbocyclic and heterocyclic systems.

Intramolecular Cyclization Pathways Leading to Carbocycles

Formation of Heterocyclic Systems via Cyclization

The reaction of Pentane, 1,5-dibromo-3-(2-bromoethyl)- with difunctional nucleophiles containing heteroatoms (e.g., diamines, diols, dithiols) presents a theoretical route to heterocyclic systems. A double nucleophilic substitution reaction could lead to the formation of medium-sized rings containing nitrogen, oxygen, or sulfur. For instance, reaction with a primary diamine could potentially yield a nine-membered diazacyclononane derivative. As with carbocyclic formation, there is a paucity of documented research on the synthesis of heterocyclic systems using this specific tribromide.

Mechanistic Studies of Strain-Driven Cyclizations

Strain-driven cyclizations typically involve the release of ring or steric strain to facilitate ring formation. While the flexible acyclic nature of Pentane, 1,5-dibromo-3-(2-bromoethyl)- does not inherently possess significant ring strain, the formation of small, strained rings through intramolecular reactions could be a subject of mechanistic interest. For example, the formation of a bicyclo[1.1.1]pentane or spiropentane (B86408) core through multiple intramolecular couplings would be a highly strain-inducing process. Mechanistic studies, including computational analysis, of such potential strain-driven cyclizations for this compound have not been found in the scientific literature.

Metal-Mediated and Organometallic Transformations

The carbon-bromine bonds in Pentane, 1,5-dibromo-3-(2-bromoethyl)- are susceptible to reaction with various metals and organometallic reagents. Formation of Grignard or organolithium reagents at one or more of the bromine sites would transform the electrophilic carbon centers into nucleophilic ones, opening up a wide range of subsequent reactions. However, the presence of multiple halides complicates this, as intramolecular reactions or the formation of di- or tri-Grignard reagents could occur. There is a lack of specific studies on the metal-mediated and organometallic transformations of this particular tribromoalkane.

Derivatization Studies and Chemical Transformations of Bromine Functionalities

The three primary bromine atoms are expected to undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols, to yield a range of derivatized products. nih.gov The relative reactivity of these bromines is expected to be similar, which could lead to mixtures of mono-, di-, and tri-substituted products. Selective transformation of one bromine functionality in the presence of the others would require carefully controlled reaction conditions or the use of protecting groups, for which no specific methodologies have been reported for this compound. Elimination reactions, induced by a strong base, are also a possible reaction pathway, which would lead to the formation of alkenes. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

As a tribrominated alkane, Pentane (B18724), 1,5-dibromo-3-(2-bromoethyl)- serves as a foundational component for the synthesis of more elaborate organic molecules. smolecule.com Its utility lies in the sequential or simultaneous reaction of its bromine atoms with various nucleophiles, enabling the introduction of multiple functional groups.

The strategic placement of three bromine atoms allows for the systematic construction of polyfunctionalized organic scaffolds. By carefully selecting reaction conditions and nucleophiles, chemists can achieve selective substitution at the different bromine-bearing carbons. This controlled reactivity is crucial for building molecules with precise three-dimensional arrangements of functional groups, which is a key aspect in the design of new pharmaceuticals and materials. While specific examples of its use are not extensively documented in publicly available literature, the principles of its reactivity are well-established in organic chemistry.

The carbon skeleton of Pentane, 1,5-dibromo-3-(2-bromoethyl)- can be significantly modified through a variety of synthetic transformations. For instance, reactions with carbon nucleophiles, such as organometallic reagents, can lead to the formation of new carbon-carbon bonds, thereby extending and branching the original pentane framework. Intramolecular reactions, where different parts of the molecule react with each other, can also be envisioned to create cyclic and polycyclic structures.

Precursor for the Development of Strained Cyclic and Polycyclic Systems

The arrangement of bromine atoms in Pentane, 1,5-dibromo-3-(2-bromoethyl)- suggests its potential as a precursor for the synthesis of strained ring systems. Intramolecular cyclization reactions, driven by the formation of more stable products, could lead to the formation of bicyclic or spirocyclic compounds.

Bicyclo[1.1.1]pentanes (BCPs) are highly sought-after motifs in medicinal chemistry due to their unique properties as bioisosteres for phenyl rings and tert-butyl groups. researchgate.net The synthesis of BCPs often involves the reaction of [1.1.1]propellane with various reagents. researchgate.net While there is no direct evidence of Pentane, 1,5-dibromo-3-(2-bromoethyl)- being used for BCP synthesis, its structure could theoretically be modified to create a precursor suitable for intramolecular ring-closing reactions to form a BCP-like core. However, existing methods for BCP synthesis typically follow different synthetic routes. keaipublishing.com

Spiro compounds, which contain two rings connected by a single common atom, are prevalent in natural products and pharmaceuticals. nih.gov The synthesis of these complex structures is a significant challenge in organic chemistry. nih.gov The structure of Pentane, 1,5-dibromo-3-(2-bromoethyl)- offers a potential starting point for the synthesis of spirocycles. Through a series of nucleophilic substitution and cyclization reactions, it is conceivable to construct two separate rings that share the central carbon atom (C3) of the pentane backbone. For example, reaction with a dinucleophile could lead to the formation of one ring, followed by a second intramolecular cyclization to form the spirocyclic system.

Utilization in Polymer Chemistry Research

In the realm of polymer chemistry, polyhalogenated compounds are often used as monomers, cross-linking agents, or flame retardants. The three bromine atoms in Pentane, 1,5-dibromo-3-(2-bromoethyl)- provide multiple points of attachment, suggesting its potential utility in polymer synthesis.

Monomer Applications in Polymer Design

Pentane, 1,5-dibromo-3-(2-bromoethyl)- can serve as a trifunctional monomer in polymerization reactions to create highly branched or cross-linked polymers. The three reactive C-Br bonds can participate in various polymerization mechanisms, such as polycondensation reactions with difunctional or polyfunctional nucleophiles. For instance, reaction with dithiols or diamines could lead to the formation of poly(thioether)s or polyamines with a high degree of branching.

The incorporation of this tribromoalkane into a polymer backbone can significantly influence the material's properties. The resulting branched structure can lead to lower viscosity in solution and melts compared to linear analogues of similar molecular weight, which can be advantageous for processing. Furthermore, the bromine atoms, if not all consumed in the polymerization, can serve as reactive sites for post-polymerization modification, allowing for the introduction of various functional groups. rsc.org

Table 1: Potential Polymer Architectures from Pentane, 1,5-dibromo-3-(2-bromoethyl)-

| Co-monomer Type | Resulting Polymer Type | Potential Properties |

|---|---|---|

| Dithiol (HS-R-SH) | Hyperbranched Poly(thioether) | Good thermal stability, high refractive index |

| Diamine (H₂N-R-NH₂) | Branched Polyamine | Chelating properties, potential for further functionalization |

| Diol (HO-R-OH) | Branched Polyether | Increased flexibility, hydrophilic character |

Illustrative data based on known reactions of polyhalogenated alkanes.

Role as a Cross-linking Agent for Polymer Modification

In addition to its role as a monomer, Pentane, 1,5-dibromo-3-(2-bromoethyl)- can be employed as a cross-linking agent to modify the properties of existing polymers. youtube.com By introducing this compound into a polymer matrix containing nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups), covalent bonds can be formed between polymer chains, creating a three-dimensional network. youtube.com

This cross-linking process can dramatically enhance the mechanical strength, thermal stability, and chemical resistance of the material. youtube.com The density of cross-links, which can be controlled by the concentration of the tribromoalkane, allows for the tuning of the material's properties from a soft gel to a rigid thermoset.

Table 2: Effect of Cross-linking on Polymer Properties

| Polymer Type | Functional Group | Expected Property Enhancement |

|---|---|---|

| Poly(vinyl alcohol) | -OH | Increased rigidity, reduced water solubility |

| Poly(ethyleneimine) | -NH₂ | Gel formation, enhanced chelating capacity |

| Thiol-functionalized polymers | -SH | Improved mechanical strength, thermal stability |

Illustrative data based on established principles of polymer cross-linking.

Development of Advanced Ligands for Coordination Chemistry Studies

The trifunctional nature of Pentane, 1,5-dibromo-3-(2-bromoethyl)- makes it an attractive scaffold for the synthesis of tripodal ligands. wikipedia.org These types of ligands are of significant interest in coordination chemistry as they can encapsulate metal ions, leading to stable complexes with well-defined geometries. wikipedia.org

By substituting the bromine atoms with coordinating groups such as phosphines, amines, or pyridyls, a variety of tripodal ligands can be synthesized. For example, reaction with potassium diphenylphosphide (KPPh₂) could yield a tripodal phosphine (B1218219) ligand. The specific geometry of the pentane backbone would enforce a particular coordination geometry on the metal center, which can influence its catalytic activity, magnetic properties, and spectroscopic signatures.

Table 3: Examples of Potential Tripodal Ligands from Pentane, 1,5-dibromo-3-(2-bromoethyl)-

| Coordinating Group | Ligand Type | Potential Metal Complexes |

|---|---|---|

| -PPh₂ (Diphenylphosphino) | Tripodal Phosphine | Complexes with transition metals (e.g., Pd, Pt, Rh) for catalysis |

| -NH₂ (Amino) | Tripodal Amine | Chelates for a wide range of metal ions |

| -Py (Pyridyl) | Tripodal Pyridyl | Mimics of metalloenzyme active sites |

Illustrative examples based on known ligand synthesis strategies.

Research into Pharmaceutical Intermediate Synthesis

While direct applications in pharmaceuticals are not established, the structure of Pentane, 1,5-dibromo-3-(2-bromoethyl)- suggests its potential as an intermediate in the synthesis of complex organic molecules with potential biological activity. The bromoethyl group, in particular, is a structural motif found in various pharmaceutically active compounds. chemicalbook.comnbinno.comnbinno.com

The three reactive sites on the molecule allow for the construction of novel heterocyclic compounds or carbocyclic frameworks that could serve as scaffolds for drug discovery. For instance, intramolecular or intermolecular cyclization reactions could lead to the formation of substituted piperidines or other nitrogen-containing heterocycles, which are prevalent in many drug molecules. nih.govnih.gov The introduction of bromine into molecular structures is a known strategy in drug design to enhance properties such as potency and metabolic stability. ump.edu.pl

Table 4: Potential Heterocyclic Scaffolds from Pentane, 1,5-dibromo-3-(2-bromoethyl)-

| Reactant | Resulting Heterocycle (Potential) | Therapeutic Area of Interest |

|---|---|---|

| Primary Amine | Substituted Piperidine | CNS disorders, analgesics |

| Hydrazine | Substituted Pyrazolidine | Anti-inflammatory, anti-pyretic |

| Thiourea | Substituted Thiazine | Antibacterial, antifungal |

Illustrative examples based on known heterocyclic synthesis from alkyl halides.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For "Pentane, 1,5-dibromo-3-(2-bromoethyl)-", ¹H and ¹³C NMR would be expected to provide definitive information about its molecular framework. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and splitting patterns, which would help in assigning the protons on the pentane (B18724) backbone and the bromoethyl group. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical environments.

Despite the theoretical utility of NMR spectroscopy, a detailed search of publicly available scientific literature and databases did not yield specific experimental ¹H or ¹³C NMR data for "Pentane, 1,5-dibromo-3-(2-bromoethyl)-". Further research would be required to obtain and analyze these spectra for a complete structural and mechanistic understanding.

Mass Spectrometry Techniques for Identification and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For "Pentane, 1,5-dibromo-3-(2-bromoethyl)-", with a molecular formula of C₇H₁₃Br₃, the expected molecular weight is approximately 336.89 g/mol .

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments, which would be a key identifier for this compound. Analysis of the fragmentation patterns in the mass spectrum could provide valuable information about the connectivity of the atoms and the stability of different parts of the molecule, which is particularly useful for studying reaction pathways.

However, a comprehensive review of available scientific databases and literature did not reveal any published experimental mass spectra for "Pentane, 1,5-dibromo-3-(2-bromoethyl)-".

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of "Pentane, 1,5-dibromo-3-(2-bromoethyl)-", the IR spectrum would be expected to show characteristic absorption bands for C-H and C-Br bonds.

The key expected vibrational modes would include:

C-H stretching vibrations: Typically observed in the range of 2850-3000 cm⁻¹.

C-H bending vibrations: Expected in the region of 1350-1480 cm⁻¹.

C-Br stretching vibrations: These are usually found in the fingerprint region, typically between 500 and 700 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases indicates that while crystal structures for some related brominated organic compounds exist, no crystal structure has been reported for "Pentane, 1,5-dibromo-3-(2-bromoethyl)-".

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for investigating the properties of "Pentane, 1,5-dibromo-3-(2-bromoethyl)-". Theoretical studies can offer significant insights into its reactivity and conformational landscape.

Quantum Mechanical Calculations of Reaction Energetics and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to study the dehydrohalogenation reactions of "Pentane, 1,5-dibromo-3-(2-bromoethyl)-". These studies reveal that multiple competing elimination pathways are possible. smolecule.com The terminal bromine atoms at the 1 and 5 positions are predicted to be more susceptible to elimination due to lower activation barriers, which is attributed to reduced steric hindrance. smolecule.com

Computational modeling has been used to predict the geometries of the transition states for these elimination reactions. For an E2 elimination mechanism, key geometric parameters such as the C-H and C-Br bond lengths in the transition state have been calculated. smolecule.com

Table 1: Calculated Transition State Parameters for Dehydrohalogenation

| Parameter | Predicted Value |

|---|---|

| C-H Bond Extension | ~1.35 Å |

This interactive table is based on computational modeling predictions for the E2 elimination transition state of Pentane, 1,5-dibromo-3-(2-bromoethyl)-.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can be utilized to explore the conformational flexibility of "Pentane, 1,5-dibromo-3-(2-bromoethyl)-" and its influence on reactivity. The ability of the molecule to adopt various conformations can affect the probability of achieving the optimal geometry for a reaction to occur. Computational studies have suggested that the conformational flexibility of similar brominated alkanes can enhance elimination reaction rates. smolecule.com For "Pentane, 1,5-dibromo-3-(2-bromoethyl)-", MD simulations could provide a detailed understanding of its dynamic behavior in different solvent environments and at various temperatures, offering insights that are complementary to static quantum mechanical calculations.

Theoretical Studies on Molecular Symmetry and Point Groups

The molecular symmetry of a flexible molecule such as Pentane, 1,5-dibromo-3-(2-bromoethyl)- is not defined by a single, static structure but is rather a function of its conformational state. Due to the presence of multiple single bonds, the molecule can exist in numerous conformations, each possessing its own distinct symmetry elements and, consequently, its own point group. Theoretical and computational chemistry studies are essential to predict the most stable conformations and their corresponding symmetries.

In the absence of specific computational studies for this molecule, we can infer its likely symmetries by considering the principles of conformational analysis. The most stable conformations of alkanes are typically those that minimize steric hindrance by adopting staggered arrangements of their substituents. Even in these extended conformations, the presence of three bulky bromo-containing groups is likely to preclude the existence of high-order rotation axes or multiple mirror planes.

It is highly probable that the most stable conformers of Pentane, 1,5-dibromo-3-(2-bromoethyl)- belong to low-symmetry point groups. A conformation with no symmetry elements other than the identity element would be assigned to the C₁ point group. It is conceivable that certain staggered conformations might possess a single plane of symmetry (σ), which would classify them under the Cₛ point group. The presence of a twofold rotation axis (C₂) as the only symmetry element would place a conformer in the C₂ point group. Higher symmetry point groups are considered unlikely for this molecule due to its complex substitution pattern.

Table 5.5.3.1: Predicted Symmetries for Plausible Conformations of Pentane, 1,5-dibromo-3-(2-bromoethyl)-

| Conformation | Key Structural Feature | Predicted Point Group | Symmetry Elements |

| Asymmetric Staggered | A general, low-energy staggered arrangement of all substituents. | C₁ | E (identity) |

| Symmetric Staggered | A specific staggered conformation allowing for a plane of symmetry. | Cₛ | E, σ (mirror plane) |

| Twisted Conformation | A specific twisted arrangement that might result in a C₂ axis. | C₂ | E, C₂ (twofold rotation axis) |

Future Research Trajectories and Theoretical Perspectives

Exploration of Unconventional Reaction Pathways and Conditions

While the classical reactivity of alkyl halides, such as nucleophilic substitution and elimination reactions, is well-established for Pentane (B18724), 1,5-dibromo-3-(2-bromoethyl)-, future research is poised to explore more unconventional reaction pathways to unlock new synthetic possibilities. smolecule.com The presence of multiple bromine atoms at primary and tertiary positions suggests a rich and competitive reaction landscape.

Photocatalysis and Radical-Mediated Transformations: The application of visible-light photocatalysis represents a promising avenue for the selective functionalization of Pentane, 1,5-dibromo-3-(2-bromoethyl)-. This approach could enable the generation of carbon-centered radicals under mild conditions, which could then participate in a variety of bond-forming reactions that are not accessible through traditional ionic pathways. Theoretical and experimental studies could focus on the selective activation of one C-Br bond over the others, guided by the subtle differences in their electronic and steric environments.

Sonochemistry: The use of ultrasound in promoting chemical reactions, known as sonochemistry, could offer a means to enhance the reactivity of this sterically hindered polyhalogenated alkane. Cavitation effects induced by ultrasound can lead to localized high temperatures and pressures, potentially facilitating sluggish substitution or elimination reactions and promoting novel reaction pathways, such as reductive couplings or dehalogenations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Future studies could investigate the application of microwave heating to the synthesis and subsequent transformations of Pentane, 1,5-dibromo-3-(2-bromoethyl)-. The rapid and uniform heating provided by microwaves could lead to significantly reduced reaction times, improved yields, and potentially different product selectivities compared to conventional heating methods.

Phase-Transfer Catalysis: For reactions involving immiscible phases, such as aqueous and organic, phase-transfer catalysis could be a key enabling technology for the functionalization of Pentane, 1,5-dibromo-3-(2-bromoethyl)-. This technique can facilitate the transport of anionic nucleophiles into the organic phase, allowing for efficient substitution reactions at the bromine centers under mild conditions.

Green Chemistry Principles in the Synthesis and Application of Brominated Compounds

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on Pentane, 1,5-dibromo-3-(2-bromoethyl)- will likely be heavily influenced by these principles, aiming for more sustainable and environmentally benign synthetic routes and applications.

Atom Economy: The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a crucial metric for green synthesis. Future synthetic strategies for Pentane, 1,5-dibromo-3-(2-bromoethyl)- and its derivatives should be designed to be as atom-economical as possible, favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Renewable Feedstocks and Biocatalysis: A long-term goal in green chemistry is the use of renewable feedstocks to replace petroleum-based starting materials. While the direct synthesis of Pentane, 1,5-dibromo-3-(2-bromoethyl)- from biomass is a significant challenge, research could explore the conversion of bio-derived platform molecules into suitable precursors. Furthermore, the use of enzymes, or biocatalysis, for the synthesis and modification of halogenated compounds is a rapidly growing field. researchgate.net Future research could focus on discovering or engineering enzymes that can selectively halogenate or dehalogenate aliphatic chains, potentially offering a highly selective and environmentally friendly route to this and related compounds.

Catalytic Methods: The development of novel catalytic systems for the synthesis of polybrominated alkanes is a key area of interest. This includes the exploration of solid acid catalysts to replace corrosive liquid acids and the design of recyclable catalysts to minimize waste. For instance, the use of alumina-modified sulfated zirconia as a solid acid catalyst has shown promise in the synthesis of other brominated alkanes. semanticscholar.org

Rational Design of Next-Generation Molecular Scaffolds

The trifunctional nature of Pentane, 1,5-dibromo-3-(2-bromoethyl)- makes it an attractive starting point for the rational design of new molecular scaffolds with tailored properties. By selectively replacing the bromine atoms with different functional groups, a diverse library of complex molecules can be generated.

Medicinal Chemistry and Drug Discovery: Halogenated compounds play a significant role in medicinal chemistry, often enhancing the pharmacological properties of drug candidates. chemicalprobes.org The pentane backbone of this compound could serve as a flexible scaffold for the development of new therapeutic agents. By introducing pharmacophoric groups through nucleophilic substitution, it may be possible to design molecules that can interact with specific biological targets. Computational modeling and combinatorial chemistry approaches could be employed to guide the design and synthesis of these novel scaffolds.

Crystal Engineering and Supramolecular Chemistry: The bromine atoms in Pentane, 1,5-dibromo-3-(2-bromoethyl)- can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering to control the assembly of molecules in the solid state. Future research could explore the use of this compound as a building block for the construction of novel supramolecular architectures, such as co-crystals and metal-organic frameworks, with potential applications in areas like gas storage and separation.

Interdisciplinary Research Interface with Materials Science and Chemical Biology

The unique properties of polyhalogenated compounds suggest that Pentane, 1,5-dibromo-3-(2-bromoethyl)- could find applications at the interface of chemistry with materials science and chemical biology.

Materials Science: Brominated compounds are widely used as flame retardants in polymers. researchgate.net The high bromine content of Pentane, 1,5-dibromo-3-(2-bromoethyl)- suggests its potential as a reactive flame retardant. By incorporating this molecule into polymer chains through co-polymerization, it may be possible to enhance the fire resistance of materials. Its trifunctionality could also be exploited to create cross-linked polymer networks with improved thermal and mechanical properties.

Q & A

Q. What are the optimal synthetic routes for preparing "Pentane, 1,5-dibromo-3-(2-bromoethyl)-," and how can purity be ensured?

Methodological Answer:

-

Synthesis Strategy:

The compound’s structure suggests a multi-step bromination strategy. For example, starting with pentane derivatives, sequential bromination at positions 1, 5, and 3-(2-bromoethyl) could employ radical bromination or allylic bromination. A likely precursor is 3-(2-hydroxyethyl)pentane, followed by HBr substitution under acidic conditions . -

Purification:

Distillation under reduced pressure (e.g., 110°C/15 mmHg for similar dibromopentanes) is critical due to the compound’s high density (1.688 g/mL). Fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate) can isolate the product .

Q. How can NMR spectroscopy resolve structural ambiguities in brominated pentane derivatives?

Methodological Answer:

-

1H NMR Analysis:

- Coupling Patterns: The 2-bromoethyl group at position 3 will exhibit splitting patterns (e.g., triplets for CH₂Br adjacent to CH₂ groups).

- Integration Ratios: Compare peak areas to confirm equivalent protons (e.g., 1,5-dibromo vs. 3-(2-bromoethyl) groups).

- Reference Data: Compare with analogous compounds like 2,3-dibromopentane (δ 3.4–3.8 ppm for Br-CH₂) .

-

13C NMR & DEPT:

Identify quaternary carbons (e.g., C-3 bearing the bromoethyl group) and differentiate primary (C-1, C-5) vs. secondary (C-2, C-4) carbons .

Advanced Research Questions

Q. How does stereochemistry at the 3-(2-bromoethyl) position influence reactivity in elimination reactions?

Methodological Answer:

- Stereochemical Effects:

- Example: For (R*,R*)-2,3-dibromopentane, the spatial arrangement of bromine atoms dictates E2 elimination pathways. Anti-periplanar geometry between β-H and Br favors alkene formation .

- Experimental Design:

Use chiral catalysts or resolve enantiomers via chiral HPLC. Compare reaction rates and product ratios (e.g., cis vs. trans alkenes) under controlled conditions (base strength, solvent polarity) .

Q. What mechanistic insights can be gained from studying competing substitution vs. elimination pathways in this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control:

- Substitution (SN2): Favored in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., KI). Monitor via halide displacement assays .

- Elimination (E2): Dominates with bulky bases (e.g., t-BuOK) in non-polar solvents. Track alkene formation via GC or IR (C=C stretch at ~1650 cm⁻¹) .

- Contradiction Resolution: If literature reports conflicting product ratios, vary temperature and base concentration to map reaction landscapes .

Q. How can this compound serve as a ligand precursor in transition-metal catalysis?

Methodological Answer:

- Catalytic Applications:

- Ligand Design: Bromine atoms can be replaced with phosphine groups (e.g., via Arbuzov reaction) to generate bidentate ligands for Ru or Pd complexes. For example, dibromo-SKEWPHOS ligands in asymmetric hydrogenation .

- Case Study:

Synthesize [(R,R)-XylSKEWPHOS]Ru(II) complexes and test enantioselectivity in ketone reductions. Compare turnover frequencies (TOF) with alternative ligands .

Q. What thermodynamic data (e.g., ΔfH°) are critical for predicting reaction feasibility, and how can they be obtained?

Methodological Answer:

- Data Sources:

Q. How can researchers reconcile contradictory reactivity data reported for similar dibromopentanes?

Methodological Answer:

- Case Example: If 1,5-dibromopentane shows higher SN2 reactivity than 2,3-dibromopentane in some studies but not others:

- Variables to Test: Solvent dielectric constant, steric hindrance at reaction sites, and leaving-group orientation.

- Resolution Strategy:

Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ²H at β-position) to distinguish mechanisms. Cross-reference with crystallographic data to confirm molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.